molecular formula C16H23NO3 B14908691 1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine

1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine

Cat. No.: B14908691
M. Wt: 277.36 g/mol
InChI Key: ADGBENJAAOINKA-UHFFFAOYSA-N
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Description

1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine is a complex organic compound that features a piperidine ring substituted with a dioxolane moiety and a methoxyphenyl group

Preparation Methods

The synthesis of 1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine typically involves multi-step organic reactions. One common synthetic route includes the formation of the dioxolane ring through the reaction of a methoxyphenyl-substituted aldehyde with ethylene glycol under acidic conditions. This intermediate is then reacted with piperidine in the presence of a suitable catalyst to form the final product .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a more saturated derivative.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine exerts its effects involves interactions with various molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives and dioxolane-containing molecules. Compared to these compounds, 1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Some similar compounds include:

  • 1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperazine
  • 1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}pyrrolidine

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

1-[[2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methyl]piperidine

InChI

InChI=1S/C16H23NO3/c1-18-14-7-5-13(6-8-14)16-19-12-15(20-16)11-17-9-3-2-4-10-17/h5-8,15-16H,2-4,9-12H2,1H3

InChI Key

ADGBENJAAOINKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2OCC(O2)CN3CCCCC3

Origin of Product

United States

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